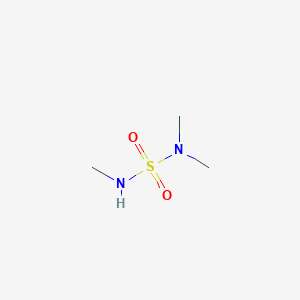

Dimethyl n-methylsulfamide

Description

Contextualization within Modern Sulfamide (B24259) Chemistry and its Derivatives

Dimethyl N-methylsulfamide, a notable organic compound, belongs to the broader class of sulfamides, which are characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. These compounds are amide derivatives of sulfuric acid and have garnered significant attention in various fields of chemistry. ekb.eg The structural diversity of sulfamides, allowing for a wide range of substituents on the nitrogen atoms, gives rise to a vast chemical space with diverse properties and applications. nih.gov

In modern chemical research, sulfamides are recognized for their utility as versatile building blocks and intermediates in organic synthesis. ontosight.ai They can serve as precursors to a variety of functional groups and molecular scaffolds. Furthermore, the sulfamide moiety is present in numerous biologically active molecules, which has spurred extensive research into the synthesis and properties of novel sulfamide derivatives. researchgate.net

Historical Trajectories and Milestones in the Synthesis of N-Methylated Sulfamides

The history of sulfamide synthesis is intrinsically linked to the development of sulfonamide drugs, which revolutionized medicine in the early 20th century. researchgate.netnih.gov The first sulfonamide drug, Prontosil, was synthesized in the 1930s. researchgate.net While not a direct precursor, the intense research into sulfonamides paved the way for the exploration of related sulfur-nitrogen compounds, including sulfamides.

Early methods for the synthesis of sulfamides, including N-methylated derivatives, often involved the reaction of sulfonyl chlorides with amines. prepchem.com A common and long-standing method for preparing sulfonamides involves the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.gov Specifically for N,N'-dimethylsulfamide, a primary synthetic route involves the stepwise reaction of sulfamoyl chloride with methylamine (B109427). Another established method for synthesizing N,N-dimethylsulfamide involves the reaction of sulfuryl chloride with dimethylamine (B145610), typically in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. ontosight.ai

A significant challenge in the synthesis of N-methylated sulfamides has been achieving selective methylation to obtain the desired mono-, di-, tri-, or tetra-substituted products. More recent advancements have focused on developing more efficient and selective synthetic methodologies. For instance, microwave-assisted synthesis has been explored to accelerate the alkylation of sulfamides. Furthermore, modern catalytic methods, such as the photochemically-mediated nickel-catalyzed N-arylation of sulfamides, have expanded the toolbox for creating complex sulfamide derivatives, including those bearing methyl groups. nih.gov

Current Research Significance and Emerging Roles in Synthetic and Theoretical Chemistry

This compound and its isomers are of growing interest in both synthetic and theoretical chemistry. In synthetic chemistry, N,N-dimethylsulfamide has been identified as a versatile reactant. For example, it is used in the preparation of N-sulfonylbenzaldimines, which are intermediates in copper-catalyzed aza-Friedel-Crafts reactions. chemicalbook.com The compound also serves as a precursor in environmental chemistry research, particularly in studies related to the formation of N-nitrosodimethylamine (NDMA), a carcinogenic disinfection byproduct, during water treatment processes like ozonation. chemicalbook.comresearchgate.net

From a theoretical standpoint, this compound and related N-methylated sulfamides provide excellent models for computational studies. Quantum chemical calculations, such as those employing density functional theory (DFT), have been used to investigate the molecular structure, conformational preferences, and electronic properties of these molecules. For instance, theoretical studies have elucidated the gauche conformation around the S-N bonds and the nature of intramolecular hydrogen bonding in N,N'-dimethylsulfamide.

Furthermore, detailed computational studies have been conducted to understand the reaction mechanisms involving N,N-dimethylsulfamide. A notable example is the quantum chemical investigation into the bromide-catalyzed formation of NDMA from N,N-dimethylsulfamide during ozonation. acs.orgrsc.org These theoretical models help to predict reaction pathways, transition states, and the influence of various parameters, providing valuable insights that complement experimental findings. rsc.org The study of such fundamental reaction mechanisms is crucial for developing strategies to mitigate the formation of harmful byproducts in environmental and industrial processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(dimethylsulfamoylamino)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-4-8(6,7)5(2)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJVBHJVNBHTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry of Dimethyl N Methylsulfamide

Diverse Synthetic Routes to N,N-Dimethyl-N'-Methylsulfamide

The construction of the N,N-Dimethyl-N'-methylsulfamide backbone can be achieved through several synthetic pathways. The primary challenge lies in the sequential and controlled introduction of two different amine nucleophiles, dimethylamine (B145610) and methylamine (B109427), onto a central sulfuryl group.

Sulfonylation Reactions with Methylated Amines and Aminosulfonyl Halides

The most traditional and direct route to unsymmetrical sulfamides involves the sequential reaction of a sulfuryl halide, typically sulfuryl chloride (SO₂Cl₂), with two different amines. To synthesize N,N-Dimethyl-N'-methylsulfamide, this process must be carefully controlled to prevent the formation of symmetrical byproducts.

The strategy relies on a stepwise addition. First, sulfuryl chloride is reacted with one of the amines (e.g., dimethylamine) at a low temperature to form the intermediate N,N-dimethylsulfamoyl chloride. This intermediate is then reacted with the second amine (methylamine) to yield the final unsymmetrical sulfamide (B24259). An organic base, such as triethylamine (B128534) or pyridine, is typically used to quench the HCl generated during each step. The order of amine addition can be reversed, starting with methylamine to form N-methylsulfamoyl chloride, followed by the addition of dimethylamine. The choice of pathway can be influenced by the relative nucleophilicity and steric hindrance of the amines.

An alternative approach involves the use of sulfamoyl fluoride (B91410) intermediates, which can be prepared using sulfuryl fluoride (SO₂F₂) or its surrogates. These fluoride intermediates often exhibit greater stability and selectivity in subsequent reactions. The Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry provides a robust method for creating these intermediates, which can then be coupled with the second amine to form the desired product. chemrxiv.orgnih.gov

Strategic Modifications of Sulfonyl Chlorides and Related Precursors

The synthesis of N,N-Dimethyl-N'-methylsulfamide is highly dependent on the availability and reactivity of its precursors, principally the corresponding sulfamoyl chlorides. N,N-dimethylsulfamoyl chloride is a commercially available and widely used reagent. Its reaction with methylamine in the presence of a base is a straightforward method for the synthesis of the target compound.

Catalytic Systems for Sulfamide Formation and Optimization

While traditional methods often rely on stoichiometric reagents, catalytic systems have been developed to improve the efficiency, mildness, and scope of sulfamide synthesis. These systems can involve transition metals or be promoted by organic or inorganic bases.

Transition metal catalysis, particularly with copper and palladium, has been extensively explored for the formation of S-N bonds. thieme-connect.com For the synthesis of sulfamides, copper-catalyzed three-component reactions involving an aryl or alkyl source, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine have been developed. thieme-connect.comacs.org These methods often proceed through the formation of a sulfinate intermediate, which is then coupled with the amine.

While often applied to N-aryl sulfonamides, these principles can be adapted for alkylsulfamides. For instance, a copper-catalyzed coupling of an in situ generated N,N-dimethylsulfamoyl intermediate with methylamine could offer a milder alternative to traditional methods. Similarly, palladium catalysts are effective in cross-coupling reactions to form C-N bonds and have been applied in the synthesis of sulfonamides from aryl halides and sulfonamide precursors. organic-chemistry.org The development of analogous catalytic systems for the direct S-N coupling to form sulfamides from simple amines remains an area of active research.

Table 1: Representative Copper-Catalyzed Three-Component Aminosulfonylation

| Aryl Source | Amine | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic Acid | Morpholine | CuBr₂ | - | MeCN | Good | thieme-connect.com |

| 4-Methoxyphenylboronic Acid | Piperidine | Cu(OAc)₂ | - | DMF | High | thieme-connect.com |

| Aryldiazonium Salt | N-Methylaniline | CuBr | - | - | Good | organic-chemistry.org |

This table illustrates general conditions for copper-catalyzed sulfonamide synthesis, which could be adapted for sulfamide formation.

Bases are crucial in nearly all synthetic routes to sulfamides. Their primary role is to act as a scavenger for the acid (typically HCl) produced during the reaction of amines with sulfonyl chlorides. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Commonly used organic bases include tertiary amines like triethylamine (Et₃N) and pyridine. They are effective and their salts are often easily removed during workup. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly in reactions involving less soluble components or when a solid-supported base is advantageous. organic-chemistry.org The choice of base and solvent can significantly influence the reaction rate and yield. In some cases, the base can also play a catalytic role by activating the sulfonyl chloride precursor, making it more susceptible to nucleophilic attack.

Table 2: Effect of Base on Sulfonamide Synthesis

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| Tosyl Chloride | Aniline | Pyridine | DCM | High | acs.org |

| Mesyl Chloride | Benzylamine | Triethylamine | THF | High | General Knowledge |

| Aryl Thiosulfonate | Morpholine | Cs₂CO₃ | Ethanol | 95 | organic-chemistry.org |

This table shows common bases used in sulfonamide synthesis, highlighting their role as acid scavengers.

Stereoselective and Regioselective Synthesis Approaches

For the synthesis of an achiral molecule like N,N-Dimethyl-N'-methylsulfamide, stereoselectivity is not a primary concern. However, regioselectivity is paramount. The key challenge is to control which nitrogen atom of the final sulfamide is dimethylated and which is monomethylated.

As discussed in section 2.1.1, the most effective strategy for ensuring regioselectivity is the stepwise addition of amines to a sulfurylating agent. By reacting sulfuryl chloride first with a stoichiometric amount of one amine, an intermediate sulfamoyl chloride is formed, which is then reacted with the second, different amine. This sequential approach prevents a statistical mixture of products that would arise from adding both amines simultaneously.

For example, to favor the formation of N,N-Dimethyl-N'-methylsulfamide:

Route A: React SO₂Cl₂ with dimethylamine to form N,N-dimethylsulfamoyl chloride. Then, add methylamine.

Route B: React SO₂Cl₂ with methylamine to form N-methylsulfamoyl chloride. Then, add dimethylamine.

The choice between Route A and Route B may depend on the stability of the intermediate sulfamoyl chloride and the relative reactivity of the amines. This controlled, sequential process is the cornerstone of regioselective synthesis for unsymmetrical sulfamides. chemrxiv.org

Precursor Compound Analysis and Intermediate Reactivity in Sulfamide Synthesis

The classical approach to synthesizing sulfamides involves the reaction of a sulfonyl chloride with an amine. rsc.org Understanding the nature of the intermediates and the reactivity of the nucleophiles is paramount to optimizing reaction conditions and yields.

The synthesis of asymmetrically substituted sulfamides like Dimethyl N-methylsulfamide typically proceeds through an aminosulfonyl chloride intermediate, often referred to as a sulfamoyl chloride. These intermediates are generated by reacting a primary or secondary amine with a sulfurylating agent, such as sulfuryl chloride. For this compound, a plausible intermediate is N,N-dimethylsulfamoyl chloride, derived from the reaction of dimethylamine with sulfuryl chloride.

Characterization of these intermediates, when isolated, relies on standard spectroscopic techniques. Key analytical data includes:

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed in the range of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl bond exhibits a characteristic absorption at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the alkyl groups attached to the nitrogen atom. The chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonyl chloride group.

Due to their reactivity, computational studies using Density Functional Theory (DFT) are also employed to understand the electronic structure, stability, and reaction mechanisms of these intermediates without the need for isolation. researchgate.net

Amines function as nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk In the synthesis of this compound from an N,N-dimethylsulfamoyl chloride intermediate, the second step involves a nucleophilic attack by methylamine.

The reaction mechanism is generally considered a nucleophilic addition-elimination process. The lone pair of the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfamoyl chloride. This forms a transient, tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen atom (typically facilitated by a base or a second equivalent of the amine), yielding the final sulfamide product. nih.gov

The reactivity of the methylated amine is influenced by several factors:

Steric Hindrance: As the size of the alkyl groups on the nitrogen increases, steric hindrance can slow down the rate of nucleophilic attack. However, for small alkyl groups like methyl, this effect is minimal.

Basicity: The basicity of the amine influences its nucleophilicity. Methylamine is a stronger base than ammonia (B1221849), which generally translates to higher reactivity as a nucleophile.

Reaction Conditions: The choice of solvent and the presence of a base are crucial. A base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. cbijournal.com

The table below summarizes the properties of relevant methylated amines.

| Amine | Structure | Boiling Point (°C) | pKb | Nucleophilic Role |

|---|---|---|---|---|

| Dimethylamine | (CH₃)₂NH | 7 | 3.27 | Forms the N,N-dimethylsulfamoyl chloride intermediate. |

| Methylamine | CH₃NH₂ | -6.3 | 3.36 | Acts as the nucleophile attacking the sulfamoyl chloride intermediate. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in These principles are increasingly being applied to sulfamide synthesis to enhance sustainability. rsc.org

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions offer significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures.

For sulfamide synthesis, solvent-free protocols have been successfully demonstrated. nih.gov One approach involves reacting N-silylamines with sulfonyl chlorides without any solvent. nih.gov The reaction proceeds efficiently, and the primary byproduct, trimethylsilyl (B98337) chloride, is volatile and can be easily removed and potentially recovered. nih.gov A proposed mechanism involves an addition-elimination pathway where the formation of the strong silicon-chlorine bond serves as a driving force for the reaction. nih.gov

| Reaction Type | Typical Solvent | Conditions | Reported Yields | Green Advantage |

|---|---|---|---|---|

| Conventional Sulfonylation | Acetonitrile (B52724), Dichloromethane | Reflux, 1-2 hours | High to quantitative | Established methodology. |

| Solvent-Free (N-silylamine route) | None (Neat) | Heating | High to quantitative nih.gov | Eliminates solvent waste; easy byproduct removal. nih.gov |

| Mechanochemical | None (Solid-state) | Ball-milling | Good to excellent thieme-connect.com | Avoids bulk solvents and often reduces reaction times. thieme-connect.com |

Mechanistic insights suggest that in the absence of a solvent, the reactants' mobility is reduced, but the high concentration can accelerate the reaction rate. In some cases, one of the liquid reactants can act as the solvent, further simplifying the system. unive.it

Traditional methylating agents, such as dimethyl sulfate (B86663) and methyl iodide, are highly toxic and generate stoichiometric amounts of salt waste. unive.it Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative. nih.gov It is non-toxic, biodegradable, and can be produced via clean, catalytic processes. nih.gov

DMC can function as a methylating agent for various nucleophiles at elevated temperatures (typically >160 °C). rsc.org The reaction proceeds via a BAl2 mechanism (base-catalyzed alkylation) where a methoxide-carbonate intermediate is formed. A key advantage of using DMC is that the byproducts are methanol (B129727) and carbon dioxide, which are far less harmful than the salts produced by traditional agents. nih.gov While its application in directly methylating a pre-formed sulfamide is less common, its use in methylating amine precursors is well-established and aligns with green chemistry goals. unive.it

| Methylating Agent | Formula | Toxicity | Byproducts | Green Credentials |

|---|---|---|---|---|

| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly toxic, carcinogenic | Inorganic salts (e.g., Na₂SO₄) | Poor |

| Methyl Iodide | CH₃I | Toxic, mutagenic | Inorganic salts (e.g., NaI) | Poor |

| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | Low toxicity, biodegradable nih.gov | Methanol, CO₂ nih.gov | Excellent |

The use of DMC often requires a basic catalyst, such as potassium carbonate, and can be performed without a separate solvent, as DMC itself can serve as the reaction medium. unive.itscispace.com

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.org An ideal reaction has a 100% atom economy, where all reactant atoms are incorporated into the final product. jocpr.com

To improve the atom economy in the synthesis of this compound, several strategies can be employed:

Addition Reactions: Designing synthetic routes that favor addition reactions over substitution or elimination reactions, which inherently generate byproducts. For example, methods that construct the sulfonamide group directly from thiols, an amine source, and an oxidant can offer higher atom economy than traditional sulfonyl chloride routes. nih.gov

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For instance, catalytic bases can be used to neutralize HCl instead of using a full equivalent of an amine, which would be consumed in the process. nih.gov

Avoiding Protecting Groups: Synthetic routes that require the use of protecting groups have lower atom economy because these groups are added and then removed, generating additional waste. Direct sulfonylation methods avoid this issue.

The traditional synthesis of a sulfamide from an amine and sulfuryl chloride, followed by reaction with a second amine, has a lower atom economy due to the formation of HCl and the use of a base for its neutralization. Greener alternatives, such as the direct coupling of arenes, SO₂, and amines, represent a more atom-economical approach. thieme-connect.com A high-yielding reaction is not necessarily atom-economical if it produces a significant amount of byproducts. wikipedia.org

One-Pot Synthetic Strategies for Sulfamide Derivatives

One-pot synthetic strategies for sulfamide derivatives are of significant interest in organic synthesis as they offer increased efficiency, reduce waste generation, and streamline complex transformations by avoiding the isolation of intermediate compounds. nih.gov These methodologies often focus on the in-situ formation of a reactive sulfur species, such as a sulfonyl chloride, which is then immediately reacted with an amine to form the desired sulfamide. cbijournal.comnih.gov Research has explored various precursors, including thiols, amine-derived sulfonate salts, and unactivated carboxylic acids, utilizing both metal-catalyzed and metal-free conditions. nih.govnih.govorganic-chemistry.org

A prevalent one-pot approach involves the oxidative chlorination of thiols to generate sulfonyl chlorides, which are subsequently aminated without being isolated. nih.gov For instance, a system combining N-Chlorosuccinimide and tert-butylammonium (B1230491) chloride in acetonitrile has been developed to convert various thiols into their corresponding sulfonyl chlorides, which are then reacted in the same vessel with an amine to yield the final sulfamide product. cbijournal.com This method capitalizes on the direct conversion of readily available thiols into valuable sulfonamides. nih.gov

Another innovative one-pot method utilizes amine-derived sulfonate salts as stable and safer precursors. organic-chemistry.org In a process employing cyanuric chloride and triethylamine in anhydrous acetonitrile, these sulfonate salts are converted into sulfonyl chloride intermediates. organic-chemistry.org These intermediates then react with a primary or secondary amine present in the reaction mixture to afford structurally diverse sulfonamides in good to excellent yields at room temperature. organic-chemistry.org This approach avoids the use of harsh or corrosive reagents traditionally associated with sulfonamide synthesis. organic-chemistry.org

More recently, methodologies have been developed to synthesize sulfonamides from unactivated aromatic carboxylic acids in a one-pot procedure. nih.gov This strategy involves a copper-catalyzed decarboxylative chlorosulfonylation to transform the carboxylic acid into a sulfonyl chloride intermediate. nih.gov The subsequent addition of an amine to the same reaction vessel leads to the formation of the corresponding sulfonamide, bypassing the need for pre-functionalized starting materials. nih.gov This technique has been successfully applied to a diverse range of aryl and heteroaryl substrates. nih.gov Similarly, iron- and copper-catalyzed C-H amidation processes allow for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides, representing an advance using earth-abundant transition metals. thieme.de

These one-pot strategies highlight the ongoing development of more efficient, safer, and versatile methods for the synthesis of sulfamide derivatives, which are crucial structures in medicinal and pharmaceutical chemistry. organic-chemistry.orgthieme.de

Table 1: Comparison of One-Pot Synthetic Strategies for Sulfamide Derivatives

| Precursor Type | Key Reagents/Catalysts | Intermediate | Amine Source | Key Advantages | Reference |

| Thiols | N-Chlorosuccinimide, tert-butylammonium chloride | Sulfonyl chloride (in-situ) | Primary/Secondary Amines | Utilizes readily available thiols. | cbijournal.com |

| Amine-Derived Sulfonate Salts | Cyanuric Chloride, Triethylamine | Sulfonyl chloride (in-situ) | Primary/Secondary Amines | Employs stable, easy-to-handle precursors; mild, room temperature conditions. | organic-chemistry.org |

| Aromatic Carboxylic Acids | Copper Catalyst, SO₂Cl₂ | Sulfonyl chloride (in-situ) | Primary/Secondary Amines | Avoids pre-functionalization of starting materials; broad substrate scope. | nih.gov |

| Activated Arenes | Iron and Copper Catalysts | Not specified | Primary Sulfonamides | Uses earth-abundant metal catalysts for C-H activation. | thieme.de |

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of Dimethyl N Methylsulfamide

Fundamental Reactivity Patterns and Electron Density Distribution

The reactivity of N,N-Dimethylsulfamide is primarily dictated by the distribution of electron density across the molecule, which features two distinct nitrogen centers and a highly polarized sulfonyl group.

The N,N-Dimethylsulfamide molecule possesses two nitrogen atoms, each with a lone pair of electrons, rendering them potential nucleophilic sites. However, their nucleophilicity is significantly modulated by the adjacent sulfonyl group. The strong electron-withdrawing nature of the SO₂ group delocalizes the lone pairs on the nitrogen atoms, thereby reducing their availability for nucleophilic attack compared to simple amines.

Despite this deactivation, the nitrogen centers can participate in reactions with potent electrophiles. The dimethylated nitrogen is generally a stronger nucleophile than the unsubstituted nitrogen of the NH₂ group due to the electron-donating inductive effect of the two methyl groups. However, it is also more sterically hindered. This interplay between electronic enhancement and steric hindrance dictates its role in various chemical reactions.

The sulfur atom in the sulfonyl (SO₂) group is the primary electrophilic center in N,N-Dimethylsulfamide. The two oxygen atoms are highly electronegative, creating a significant partial positive charge on the sulfur atom. This makes the sulfur atom susceptible to attack by a wide range of nucleophiles. Reactions such as hydrolysis and aminolysis proceed via nucleophilic addition to this electrophilic sulfur center, forming a transient tetrahedral intermediate before subsequent bond cleavage.

The acidity of N,N-Dimethylsulfamide is associated with the protons on the unsubstituted nitrogen atom (-NH₂). The electron-withdrawing sulfonyl group enhances the acidity of these protons, making them more readily abstracted by a base compared to the protons of ammonia (B1221849). The predicted pKa value for N,N-Dimethylsulfamide is approximately 11.41, indicating it is a weak acid. chemicalbook.comchemicalbook.com

Conversely, the nitrogen atoms also exhibit basic character due to their lone pairs. However, as previously discussed, the electron-withdrawing effect of the sulfonyl group reduces their basicity significantly, making them very weak bases.

| Compound | Property | Predicted Value | Reference |

|---|---|---|---|

| N,N-Dimethylsulfamide | pKa | 11.41 ± 0.60 | chemicalbook.com |

Mechanistic Investigations of Chemical Transformations

The transformations of N,N-Dimethylsulfamide are centered on the reactivity of the sulfamide (B24259) moiety, particularly its interactions with nucleophiles like water and amines.

Sulfamides, in general, are known to be relatively stable to hydrolysis compared to other sulfuryl compounds like sulfonyl chlorides. The degradation of N,N-Dimethylsulfamide in an aqueous environment proceeds through the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic sulfur atom.

The general mechanism for base-catalyzed hydrolysis is as follows:

A hydroxide ion attacks the sulfur atom, breaking the S=O pi bond and forming a pentacoordinate, tetrahedral intermediate.

This intermediate is unstable and can collapse. The reformation of the sulfur-oxygen double bond can lead to the expulsion of one of the nitrogen-containing groups as a leaving group.

Proton transfer steps then neutralize the resulting species to yield sulfate (B86663) or sulfonate ions, along with dimethylamine (B145610) and ammonia.

The rate of hydrolysis is dependent on factors such as pH and temperature. Under neutral conditions, the reaction is typically very slow, but it is accelerated under strongly acidic or basic conditions.

Aminolysis of N,N-Dimethylsulfamide involves the reaction with an amine, which acts as a nucleophile. This can lead to a transamidation reaction, where the incoming amine displaces one of the original nitrogen groups (either dimethylamine or ammonia). This process is a valuable method for the synthesis of unsymmetrically substituted sulfamides.

The mechanism is analogous to hydrolysis:

The nucleophilic amine attacks the electrophilic sulfur atom of the sulfamide.

A tetrahedral intermediate is formed, containing both the incoming amine and the original nitrogen substituents.

The intermediate collapses, expelling one of the nitrogen moieties as a leaving group. The choice of which group leaves can be influenced by factors such as the basicity of the leaving group and steric considerations.

These transamidation reactions often require catalysts or forcing conditions, such as elevated temperatures, due to the relative stability of the sulfamide C-N bond. mdpi.comsemanticscholar.org The reaction is an equilibrium process, and strategies such as using a large excess of the reacting amine or removing the displaced amine can be employed to drive the reaction to completion. mdpi.com

Oxidative Transformations and Radical Chemistry

The oxidative and radical-mediated reactions of sulfamides are critical for understanding their environmental fate and for developing synthetic transformations. These reactions often involve highly reactive intermediates and can lead to a variety of degradation products or functionalized molecules.

Ozonation is a powerful oxidation process used in water treatment, and its reaction with sulfamides has been a subject of significant environmental research. Studies on the closely related compound N,N-dimethylsulfamide (DMS), a degradation product of the fungicide tolylfluanide, have shown that it is a precursor to the formation of N-nitrosodimethylamine (NDMA), a carcinogenic compound. nih.gov During the ozonation process, approximately 30-50% of DMS can be converted to NDMA. nih.gov

The degradation mechanism is believed to be initiated by hydroxyl radicals (•OH) generated from the decomposition of ozone in water. researchgate.net These highly reactive radicals can attack the sulfamide molecule, leading to a cascade of reactions. The proposed pathways for the ozonation of NDMA itself, which may share similarities with the transformation of sulfamides, involve attack by hydroxyl radicals at multiple sites, including the amine nitrogen and methyl groups. researchgate.netresearchgate.net In the case of sulfamides like Dimethyl N-methylsulfamide, the initial step is likely the abstraction of a hydrogen atom from one of the N-methyl groups by a hydroxyl radical. This generates a carbon-centered radical, which can then react further with oxygen and other species, eventually leading to bond cleavage and the formation of nitrosamines in the presence of nitrogen-containing species. researchgate.net Factors such as pH and the presence of other organic matter can influence the efficiency of the degradation and the yield of byproducts like NDMA. nih.gov

Table 1: Ozonation of N,N-Dimethylsulfamide (DMS)

| Reactant | Process | Key Product | Conversion Rate | Reference |

|---|---|---|---|---|

| N,N-Dimethylsulfamide (DMS) | Ozonation in Water Treatment | N-Nitrosodimethylamine (NDMA) | 30-50% | nih.gov |

The study of radical-mediated reactions of this compound provides insight into its atmospheric chemistry and potential for synthetic functionalization. The reaction kinetics are often studied using analogues such as N,N-dimethylformamide (DMF). The reaction of DMF with OH radicals proceeds via hydrogen abstraction from either the N-methyl groups or the formyl group. rsc.org By analogy, for this compound, the most likely sites for attack by hydroxyl radicals are the hydrogen atoms on the N-methyl groups.

The formation of amidyl radicals is another key transformation pathway. researchgate.net These nitrogen-centered radicals can be generated from precursors like N-aryloxy amides through photoredox catalysis and can undergo subsequent reactions such as hydroamination-cyclization and N-arylation. researchgate.net For this compound, the generation of a sulfamidyl radical could be envisioned under similar conditions, opening pathways for intramolecular cyclization or intermolecular reactions to form new N-C or N-heteroatom bonds.

These radical reactions can involve a cascade of events, including addition to unsaturated bonds, cyclization, and atom or group transfer, allowing for the construction of complex molecular scaffolds. mdpi.com The kinetics of these transformations are highly dependent on the specific radical species, reaction conditions (e.g., temperature, pressure, presence of light), and the electronic properties of the sulfamide substrate. rsc.org

Reactions with Organometallic Reagents and Advanced Reagents

The sulfamide functional group can react with various organometallic reagents, although it is generally less reactive than functionalities like esters or acid chlorides. The outcome of the reaction depends on the nature of the organometallic reagent and the specific sulfamide structure. Highly basic organometallic reagents, such as organolithium compounds (e.g., n-BuLi), can deprotonate the sulfamide at the N-H position (if present) or potentially at an N-methyl group.

A versatile synthetic strategy involving related sulfur-based compounds is the synthesis of sulfinamides using organometallic reagents in conjunction with a sulfur dioxide surrogate like DABSO. organic-chemistry.orgnih.govresearchgate.net In this one-pot method, an organometallic reagent (e.g., a Grignard reagent or organolithium) adds to DABSO to generate a metal sulfinate. This intermediate is then converted to a reactive sulfinyl chloride, which is subsequently trapped by a nitrogen nucleophile to form the sulfinamide. organic-chemistry.orgnih.gov This methodology highlights how organometallic reagents can be used to construct sulfur-nitrogen bonds and access related functional groups.

Reactions with Gilman reagents (lithium dialkylcuprates) are generally less reactive towards amides than Grignard or organolithium reagents. youtube.com This selectivity could potentially be exploited for transformations on a sulfamide-containing molecule with multiple functional groups. Advanced reagents, such as those used in Vilsmeier-Haack type reactions (e.g., POCl₃/DMF), could potentially react with the sulfamide group, possibly leading to the formation of iminium-type intermediates, although this reactivity is not extensively documented for sulfamides. nih.gov

Directed Derivatization and Functionalization Strategies

Targeted modification of the this compound scaffold can be achieved through derivatization of the sulfamide nitrogen atoms or the central sulfonyl group.

N-Alkylation and N-Acylation of the Sulfamide Nitrogen

The nitrogen atoms of a sulfamide can serve as nucleophiles for alkylation and acylation reactions. The presence of a secondary amine in N,N-Dimethyl-N'-methylsulfamide provides a clear site for such functionalization.

N-Alkylation: N-alkylation can be achieved using various alkylating agents under basic conditions. Traditional methods involve using alkyl halides in the presence of a base like sodium hydride or potassium hydroxide. mdpi.com However, these methods can sometimes lead to overalkylation. nih.gov More modern and environmentally benign approaches utilize reagents like dimethyl carbonate (DMC) with a catalyst or N,N-dimethylformamide dialkyl acetals. nih.govresearchgate.net Phase-transfer catalysis under solvent-free microwave conditions has also been shown to be a rapid and efficient method for the N-alkylation of amides and lactams, a strategy that is applicable to sulfamides. mdpi.com A key challenge in the alkylation of amide-like structures is controlling the selectivity between N-alkylation and O-alkylation of the tautomeric imidic acid form. The reaction conditions, substrate, and alkylating agent all play a crucial role in determining the outcome. scientificupdate.com

N-Acylation: N-acylation is typically more straightforward and is commonly performed using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction converts the sulfamide into an N-acylsulfamide. Alternative methods include the use of N,N-dimethylacetamide with activating agents like N,N'-carbonyldiimidazole. researchgate.net Another approach involves the reaction of secondary amides with acetals in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base to form N-acyl-N,O-acetals, which are precursors to N-acyliminium ions. core.ac.uk This chemistry could be extended to sulfamides for the introduction of more complex substituents on the nitrogen atom.

Table 2: Selected Methods for N-Alkylation and N-Acylation

| Transformation | Reagents | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | Traditional method, risk of overalkylation | mdpi.com |

| N-Alkylation | Dimethyl Carbonate (DMC), Catalyst | Environmentally benign alternative | nih.gov |

| N-Alkylation | Alkyl Halide, K₂CO₃, PTC, Microwaves | Fast, solvent-free conditions | mdpi.com |

| N-Acylation | Acyl Chloride/Anhydride, Base | Standard, high-yielding method | - |

| N-Acylation | N,N-Dimethylacetamide, N,N-Carbonyldiimidazole | Alternative acylation conditions | researchgate.net |

Modifications of the Sulfonyl Group

The sulfonyl (SO₂) group is a hexavalent sulfur center, making it generally stable and resistant to many chemical transformations under standard conditions. Its modification is significantly more challenging than derivatizing the nitrogen atoms.

Direct functionalization of the sulfonyl group in a pre-formed sulfamide is difficult. Most strategies involve the synthesis of the sulfamide from a modified sulfur-containing precursor. For instance, the synthesis of sulfinamides from organometallic reagents and a sulfur dioxide source, followed by oxidation, could be a route to sulfamides with varied substituents originating from the organometallic reagent. nih.gov

While direct oxidation of the sulfonyl sulfur is not possible, reactions targeting the other atoms are conceivable, albeit under specific conditions. For example, direct oxidation of related N-arylethynylsulfonamides using DMSO as a nucleophilic oxidant has been reported to transform the alkyne moiety while leaving the sulfonyl group intact, demonstrating its robustness. nih.gov Reduction of the sulfonyl group to a lower oxidation state is possible but typically requires very strong reducing agents and harsh conditions. Nucleophilic attack at the sulfur atom is also challenging due to the lack of a good leaving group on the fully substituted sulfamide. Therefore, modifications of the sulfonyl group are most effectively achieved by constructing the desired substituted sulfamide from appropriate starting materials rather than by direct manipulation of the sulfonyl core in this compound.

Formation of Complex Sulfamide Architectures and Heterocycles

The scientific literature available through targeted searches does not provide specific examples or detailed research findings on the use of this compound as a direct precursor for the formation of complex sulfamide architectures or in the synthesis of heterocyclic compounds. While the broader field of sulfamide chemistry includes numerous examples of cyclization and derivatization reactions to form complex structures, research explicitly detailing the reactivity of this compound in these specific transformations is not readily found in the public domain.

General principles of sulfamide reactivity suggest that the nitrogen atoms of this compound could potentially act as nucleophiles in reactions with suitable electrophiles to build larger, more complex sulfamide structures. Similarly, the sulfamide moiety could theoretically be incorporated into heterocyclic rings through condensation reactions with difunctionalized reagents. However, without specific studies focusing on this compound, any discussion of reaction mechanisms or the resulting molecular architectures would be speculative and fall outside the scope of this scientifically rigorous article.

Further research is required to explore the potential of this compound as a building block in the synthesis of novel complex sulfamides and heterocyclic systems. Such studies would need to investigate its reactivity with various electrophilic partners and under different reaction conditions to elucidate viable synthetic pathways.

Advanced Spectroscopic and Structural Characterization of Dimethyl N Methylsulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure and electronic environment of Dimethyl N-methylsulfamide. Analysis of various NMR experiments provides insight into atomic connectivity, spatial relationships, and dynamic processes within the molecule.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The NMR spectra of this compound are characterized by distinct signals corresponding to the three chemically non-equivalent methyl groups. The proton (¹H) NMR spectrum shows three singlets, each integrating to three protons. The two methyl groups attached to the same nitrogen atom (the N,N-dimethyl moiety) can be either chemically equivalent or non-equivalent depending on the rotational dynamics around the sulfur-nitrogen (S-N) bond.

In the ¹³C NMR spectrum, three distinct resonances are observed for the methyl carbons, confirming their different electronic environments. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. While specific experimental data for ¹⁵N NMR of this compound is not widely documented, the chemical shifts of the two nitrogen atoms would be expected to differ, reflecting their distinct bonding environments (tertiary vs. secondary amine character within the sulfamide (B24259) framework).

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N(CH₃)₂ | ~2.7 - 2.9 | Singlet |

| ¹H | N-CH₃ | ~2.6 - 2.8 | Singlet |

| ¹³C | N(CH₃)₂ | ~37 - 39 | Quartet |

| ¹³C | N-CH₃ | ~30 - 35 | Quartet |

Note: The expected chemical shift values are based on data from analogous sulfonamide structures. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the NMR signals and confirming the molecular structure of this compound. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no cross-peaks for this molecule, as all the methyl groups are isolated from each other by heteroatoms, resulting in no proton-proton scalar coupling. sdsu.edu This confirms the absence of adjacent protonated carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. columbia.edu For this compound, this experiment would show three distinct cross-peaks, definitively linking each proton singlet to its corresponding carbon signal. This is the primary method for assigning which proton signal belongs to which carbon atom.

Dynamic NMR Studies (e.g., Restricted Rotation, Conformational Exchange)

Similar to the C-N bond in amides, the sulfur-nitrogen (S-N) bond in sulfonamides exhibits partial double-bond character. This is due to the delocalization of the nitrogen lone pair electrons into the d-orbitals of the sulfur atom. researchgate.netchemrxiv.org This electronic effect creates a significant energy barrier to rotation around the S-N bond. researchgate.netnih.gov

This restricted rotation can be studied using variable-temperature (VT) NMR, a form of dynamic NMR. At low temperatures, where rotation is slow on the NMR timescale, the two methyl groups of the N(CH₃)₂ moiety are in distinct chemical environments (one is cis and the other is trans to the other nitrogen substituent). This magnetic non-equivalence would result in two separate singlets in the ¹H NMR spectrum for these two methyl groups.

As the temperature is increased, the rate of rotation around the S-N bond increases. Eventually, the temperature will reach a point where the two methyl groups are exchanging positions so rapidly that the NMR spectrometer detects only their average environment. At this point, known as the coalescence temperature, the two separate singlets broaden and merge into a single, broader peak. At even higher temperatures, this peak sharpens into a single singlet, indicating that the two methyl groups have become chemically equivalent on the NMR timescale. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. The two methods are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman. nih.gov

Assignment of Characteristic Absorption Bands and Vibrational Modes

The IR and Raman spectra of this compound are dominated by vibrations associated with the sulfonyl group (-SO₂-) and the methyl groups. The most characteristic vibrations are the asymmetric and symmetric stretches of the S=O bonds, which give rise to very strong and intense bands in the infrared spectrum. rsc.org The S-N stretching vibration is also a key diagnostic band, though typically weaker than the S=O stretches. The various C-H stretching and bending modes of the three methyl groups appear in their expected regions.

Below is a table of expected characteristic vibrational frequencies for a representative tertiary sulfamide, based on data from N,N-dimethylmethanesulfonamide. nist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C-H Asymmetric/Symmetric Stretching | 2900 - 3050 | Medium-Strong |

| S=O Asymmetric Stretching | 1310 - 1340 | Very Strong |

| S=O Symmetric Stretching | 1140 - 1160 | Very Strong |

| C-H Bending (Scissoring/Rocking) | 1400 - 1480 | Medium |

| S-N Stretching | 890 - 940 | Medium |

Analysis of Intermolecular Interactions via Vibrational Signatures (e.g., Hydrogen Bonding)

As this compound is a tertiary sulfamide, it lacks an N-H proton and therefore cannot act as a hydrogen bond donor. However, the electronegative oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. nih.govnih.gov

When this compound is dissolved in a proton-donating solvent (like water or an alcohol), hydrogen bonding can occur between the solvent's -OH group and the sulfonyl oxygens (S=O···H-O-R). This intermolecular interaction perturbs the vibrational modes of the sulfonyl group. nasa.gov

Specifically, the formation of a hydrogen bond weakens the S=O double bond, causing its stretching frequency to decrease. youtube.com This phenomenon, known as a red shift, would be observable in the IR or Raman spectrum as a shift of the strong S=O asymmetric and symmetric stretching bands to lower wavenumbers. The magnitude of this shift is generally proportional to the strength of the hydrogen bond. Comparing the spectra of the pure compound with its spectrum in a hydrogen-bonding solvent can thus provide direct evidence and a qualitative measure of these intermolecular interactions. acs.org

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound, providing information on its molecular weight and fragmentation behavior. This allows for both identification and detailed structural characterization.

Detailed Fragmentation Pathways and Ion Analysis

While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the general principles of mass spectrometry and studies of analogous sulfonamides. benthamdirect.comnih.gov Upon ionization, typically by electrospray (ESI) or electron impact (EI), the molecular ion [M]+• or protonated molecule [M+H]+ is formed. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions.

Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N and S-C bonds. rsc.org For this compound, the following cleavages are anticipated:

Cleavage of the S-N(CH₃)₂ bond: This would result in the formation of a dimethylamino radical ((CH₃)₂N•) and a [M - N(CH₃)₂]+ ion.

Cleavage of the S-N(CH₃) bond: This would lead to the loss of a methylamino radical (CH₃NH•) and the formation of a corresponding fragment ion.

Loss of SO₂: A common rearrangement in the mass spectrometry of aromatic sulfonamides can lead to the extrusion of sulfur dioxide. nih.gov While this compound is aliphatic, the potential for rearrangement and loss of SO₂ should be considered, which would result in an [M - SO₂]+• ion.

Alpha-cleavage: Cleavage of the C-H bond alpha to the nitrogen atoms can also occur, leading to the loss of a hydrogen radical and the formation of an [M-H]+ ion.

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure. The relative abundance of the fragment ions provides insight into the stability of these ions and the lability of the corresponding bonds.

Below is a table summarizing the predicted major fragment ions for this compound.

| Fragment Ion | Proposed Structure | m/z (calculated) | Formation Pathway |

| [M]+• | C₄H₁₂N₂O₂S+• | 152.06 | Molecular Ion |

| [M - CH₃]+ | C₃H₉N₂O₂S+ | 137.04 | Loss of a methyl radical |

| [M - N(CH₃)₂]+ | CH₅NO₂S+ | 95.00 | Cleavage of the S-N(CH₃)₂ bond |

| [M - SO₂]+• | C₄H₁₂N₂+• | 88.10 | Rearrangement and loss of SO₂ |

| [(CH₃)₂N=SO₂H]+ | C₂H₈NO₂S+ | 110.03 | Cleavage and rearrangement |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the molecular formula of a compound. benthamdirect.comacs.org By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), it is possible to determine its elemental composition.

For this compound, the theoretical exact mass of the neutral molecule (C₄H₁₂N₂O₂S) is 152.06195. HRMS analysis of the molecular ion would be expected to yield a measured m/z value very close to this theoretical mass. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For instance, a compound with the formula C₈H₁₆O₂ would also have a nominal mass of 144. However, its exact mass is 144.11503. The precision of HRMS can easily distinguish between these two possibilities, thus confirming the correct molecular formula for this compound. This technique is crucial for the definitive identification of the compound, especially in complex matrices where other compounds with similar retention times might be present. nih.govresearchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding the precise molecular geometry, intermolecular interactions, and conformational preferences of this compound.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. wikipedia.orgnih.gov By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

This analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. For example, the S=O and S-N bond lengths, the angles around the sulfur and nitrogen atoms, and the torsion angles describing the rotation around the S-N bonds would be precisely determined. This level of detail is crucial for understanding the molecule's steric and electronic properties. nih.gov

Based on studies of analogous sulfonamides, the geometry around the sulfur atom is expected to be a distorted tetrahedron. researchgate.net The N-S bond lengths are anticipated to be shorter than a typical single bond, suggesting some degree of double bond character.

The table below presents expected bond lengths and angles for this compound based on data from similar sulfonamide structures.

| Parameter | Expected Value |

| S=O Bond Length | ~1.43 Å |

| S-N(CH₃)₂ Bond Length | ~1.63 Å |

| S-N(CH₃) Bond Length | ~1.65 Å |

| O=S=O Bond Angle | ~120° |

| O=S=N Bond Angle | ~107° |

| N-S-N Bond Angle | ~110° |

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. figshare.comresearchgate.net For this compound, these interactions are likely to be dominated by hydrogen bonds and van der Waals forces. The presence of N-H protons and sulfonyl oxygen atoms suggests the potential for N-H···O hydrogen bonding, which is a common feature in the crystal structures of primary and secondary sulfonamides. lookchem.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.govnih.gov The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is the specific spatial arrangement of its atoms, which is often influenced by the forces involved in crystal packing. researchgate.netrsc.org For this compound, the key conformational features are the rotation around the two S-N bonds.

Studies on related N',N'-dimethylamides have shown that the amide group tends to be planar due to delocalization of the nitrogen lone pair into the carbonyl group. nih.gov A similar planarity might be expected for the N-methylsulfamide moiety in this compound. The conformation of the N,N-dimethylamino group relative to the rest of the molecule will be influenced by steric hindrance.

The solid-state conformation can have a significant impact on the molecule's physical properties and its ability to interact with other molecules. X-ray crystallography provides a direct snapshot of this preferred conformation in the crystalline environment. mdpi.comnih.gov The analysis of the torsion angles around the S-N bonds would reveal the specific staggered or eclipsed arrangement of the substituents on the nitrogen and sulfur atoms.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying physical and chemical properties, including melting point, solubility, and stability. The investigation into the polymorphic landscape of this compound would involve systematic screening to identify and characterize any potential crystalline forms.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. It involves combining a target molecule, such as this compound, with a coformer in a specific stoichiometric ratio. These components are held together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds. The resulting co-crystals are distinct solid phases with their own unique crystal structure and properties that differ from the individual components.

Key Research Findings in Polymorphism and Co-crystallization:

While specific data for this compound is not available, studies on analogous sulfonamide-containing molecules have demonstrated the prevalence of polymorphism and the potential for co-crystal formation. For instance, research on various arylsulfonamides has revealed the existence of multiple polymorphic forms, often influenced by the substitution pattern on the aromatic ring and the crystallization conditions.

The design of co-crystals often relies on the principles of crystal engineering, where the selection of a coformer is guided by the potential for robust intermolecular interactions with the target molecule. For this compound, potential coformers could include molecules with hydrogen bond donor and acceptor groups that can interact with the sulfamide moiety.

A hypothetical study on this compound might involve screening for polymorphs by crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solids would then be analyzed to identify any new crystalline forms. Similarly, co-crystallization screening would involve combining this compound with a library of potential coformers.

Powder X-ray Diffraction for Phase Identification and Structural Elucidation

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the characterization of crystalline solids. It provides a unique "fingerprint" for each crystalline phase, making it a primary tool for identifying polymorphs and confirming the formation of new co-crystals.

In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes of the material, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks is characteristic of the crystal structure of the substance.

Detailed Research Findings from PXRD:

For a new crystalline form of this compound, whether a polymorph or a co-crystal, PXRD would be the first line of analysis. The appearance of a new and distinct diffraction pattern compared to the known form would indicate the discovery of a new solid phase.

The data obtained from a PXRD pattern can be used for several purposes:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified.

Polymorph Screening: PXRD is used to differentiate between different polymorphic forms of a compound, as each polymorph will produce a unique diffraction pattern.

Co-crystal Characterization: The formation of a co-crystal is confirmed by a PXRD pattern that is different from the patterns of the individual starting components.

Structural Elucidation: While single-crystal X-ray diffraction provides the most definitive structural information, advancements in computational methods have made it possible to solve crystal structures from high-quality powder diffraction data. This involves indexing the diffraction pattern to determine the unit cell parameters and then using structure solution algorithms to determine the arrangement of atoms within the unit cell.

The table below illustrates a hypothetical comparison of PXRD data for two potential polymorphs of this compound. The differences in peak positions (2θ values) and relative intensities would be conclusive evidence of two distinct crystal structures.

| Characteristic Peaks (2θ) for Hypothetical this compound Polymorphs |

| Polymorph A |

| 10.5° |

| 12.8° |

| 15.2° |

| 20.1° |

| 22.6° |

| 25.9° |

Computational and Theoretical Studies on Dimethyl N Methylsulfamide

Electronic Structure and Chemical Bonding Analysis

The electronic nature of a molecule dictates its stability, reactivity, and physical properties. Through various computational methods, researchers can model the distribution of electrons and the nature of the chemical bonds within N,N-Dimethylsulfamide.

Quantum chemical calculations are fundamental to understanding the behavior of N,N-Dimethylsulfamide at an atomic level. Density Functional Theory (DFT) has been the primary method employed in published studies to investigate this molecule. DFT is a computational approach that calculates the electronic structure of many-body systems by using the electron density as the central variable, rather than the complex many-electron wavefunction. imperial.ac.uk This method offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of this size and their reactions. q-chem.comnih.gov

In the context of N,N-Dimethylsulfamide, DFT computations have been instrumental in elucidating its reaction mechanisms, particularly its role as a precursor to the formation of N-nitrosodimethylamine (NDMA) during ozonation processes in water treatment. acs.orgresearchgate.net Researchers have used these calculations to determine key thermodynamic and kinetic parameters that are difficult or impossible to measure experimentally. acs.org For instance, the acid dissociation constant (pKa) of DMS has been computationally evaluated to understand its state of protonation under different pH conditions. acs.org

| Property | Computational Method | Calculated Value | Experimental Value |

| pKa | Density Functional Theory (DFT) | ~9.0 (for Br-DMS) | 10.4 (for DMS) |

This table presents the experimental pKa for N,N-Dimethylsulfamide (DMS) and the computationally derived pKa for its brominated form (Br-DMS), as determined in studies on its reaction pathways. acs.orgacs.org

These studies demonstrate the application of quantum chemical calculations to predict chemical properties and explain the molecule's reactivity in complex chemical environments. acs.org

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. libretexts.org The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

For N,N-Dimethylsulfamide, MO analysis, as part of DFT calculations, helps to understand its electronic nature and predict sites of reactivity. acs.org Furthermore, the distribution of electric charge within the molecule is a key determinant of its interactions. Computational studies on the reaction pathways of DMS have involved the calculation of atomic charges to understand the electronic character of reaction intermediates. acs.org Specifically, "computed natural charges," which are often derived from a Natural Bond Orbital analysis, were used to examine a loosely bound complex formed during the transformation of DMS, providing insight into its electronic structure just before it reacts to form products. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This allows for a quantitative analysis of donor-acceptor interactions, which can reveal stabilizing effects within the molecule. nih.gov In studies of DMS, the calculation of natural charges implies the use of NBO-like methods to partition the electron density among the atoms, which was vital for characterizing reaction intermediates. acs.orgscience.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides another rigorous method for analyzing chemical bonding. QTAIM defines atoms and bonds based on the topology of the electron density. semanticscholar.org By locating critical points in the electron density, one can characterize the type of atomic interactions, such as covalent bonds or weaker non-covalent interactions. While QTAIM is a powerful tool for bonding analysis, nih.gov specific studies applying QTAIM to analyze the electronic structure of isolated N,N-Dimethylsulfamide were not identified in the literature search.

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure of a molecule is not static. For flexible molecules like N,N-Dimethylsulfamide, rotation around single bonds can lead to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) is a multi-dimensional map that represents the energy of a molecule as a function of its geometry. chemrxiv.org Stable conformations correspond to local minima on this surface, where the energy is lower than in surrounding geometries. The conformation with the absolute lowest energy is termed the global minimum. Identifying these minima is crucial for predicting the most likely structures the molecule will adopt.

While the literature confirms that quantum chemical methods have been applied to DMS to study its reactivity, acs.orgacs.org a detailed and specific computational study focused on mapping the complete potential energy surface and identifying the full set of local and global minima for isolated N,N-Dimethylsulfamide has not been reported in the searched scientific literature. Such a study would typically involve systematically changing key dihedral angles in the molecule and calculating the energy at each point to locate all stable conformers.

The energy required to rotate a part of a molecule around a single bond is known as the torsional barrier. These barriers determine the rate at which a molecule can convert between different conformations (rotational isomers). The transition states between conformers correspond to saddle points on the potential energy surface.

A comprehensive computational analysis of N,N-Dimethylsulfamide would involve calculating these torsional barriers, typically by performing relaxed scans of the potential energy surface along the rotational coordinates of the S-N and N-C bonds. However, specific research detailing the torsional barriers and the dynamics of rotational isomerism for N,N-Dimethylsulfamide is not available in the reviewed literature. For similar molecules, such as N,N,N',N'-tetramethylsuccinamide, DFT and other ab initio methods have been used to calculate the geometries and relative energies of numerous conformations, revealing the energetic landscape of their internal rotations. researchgate.net

Influence of Substituents on Conformational Preferences

The three-dimensional arrangement, or conformation, of Dimethyl N-methylsulfamide is significantly dictated by the nature of the substituent groups attached to its nitrogen atoms. These substituents exert both steric and electronic effects that govern the molecule's preferred spatial orientation and the energy barriers to rotation around its chemical bonds.

Steric Effects: The size and bulkiness of substituent groups play a crucial role in determining the conformational landscape of sulfamides. In this compound, the methyl groups introduce steric hindrance, which influences the rotational barriers around the sulfur-nitrogen (S-N) bonds. Larger substituents would generally lead to greater steric repulsion, favoring conformations that minimize these unfavorable interactions. Computational studies on related N-substituted sulfonamides have shown that bulky groups can restrict the rotation around the S-N bond, leading to more defined and rigid molecular structures.

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electron density, also modulate conformational preferences. Electron-donating groups can influence the bond lengths and angles within the sulfamide (B24259) core, potentially altering the rotational energy profile. For instance, in various sulfonamide derivatives, it has been observed that the electronic interplay between substituents and the sulfonyl group can stabilize specific conformations. Quantum chemistry calculations have been instrumental in elucidating how substituents affect biodegradation rates by altering the electronic density at key atomic centers in sulfonamides. nih.gov

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model these effects. By systematically varying substituents in silico, researchers can predict the most stable conformers and the energy required to transition between them. For this compound, DFT calculations can map out the potential energy surface as a function of the dihedral angles of the S-N bonds, revealing the low-energy conformations and the transition states that separate them.

| Compound | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| N,N-dimethylacetamide | 16.4 | Dynamic NMR / DFT |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 (amide) / 11.7 (enamine) | 13C NMR |

| Sulfenamide derivative (4) | 4.9 | M06-2X/6-311++G(d,p) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions involving this compound. By modeling these reactions, it is possible to identify key intermediates, characterize the high-energy transition states that connect them, and ultimately understand the reaction's kinetic and thermodynamic feasibility.

Computational Elucidation of Reaction Mechanisms and Intermediates

Theoretical calculations, particularly those using Density Functional Theory (DFT), allow for the detailed exploration of reaction mechanisms at the atomic level. nih.govresearchgate.net For reactions involving sulfamides, such as oxidation, hydrolysis, or substitution, computational models can trace the entire reaction coordinate from reactants to products.

For instance, in the degradation of sulfonamides, DFT calculations have been used to propose probable reaction pathways by identifying intermediate molecules. nih.govresearchgate.net These studies often involve mapping the potential energy surface to locate stable intermediates and the transition states that link them. In the context of this compound, computational modeling could elucidate the mechanism of its synthesis or degradation, identifying key reactive species and intermediates that may be too transient to observe experimentally.

Determination of Activation Energies and Kinetic Parameters

A critical aspect of understanding a chemical reaction is determining its activation energy (Ea), which is the minimum energy required for the reaction to occur. thoughtco.comyoutube.com Transition state theory provides the theoretical framework for calculating these parameters. britannica.comwikipedia.orgyoutube.comlibretexts.org Computational methods can accurately locate the transition state structure for a given reaction step and calculate its energy relative to the reactants. This energy difference corresponds to the activation energy.

The Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature, can be used in conjunction with computational data to predict reaction kinetics. thoughtco.comyoutube.com For this compound, theoretical calculations could predict the activation energies for various potential reactions, offering insights into which pathways are kinetically favored under different conditions.

| Reaction | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Acyclic N-sulfonylimine reaction with PINC | 16.3 | Polarized Continuum Model (DCM) |

| Rearrangement of enolonium intermediate | 6.0 - 7.5 | Not Specified |

Free Energy Profiles for Complex Reactions

For multi-step reactions, a comprehensive understanding is gained by constructing a free energy profile. This profile plots the change in Gibbs free energy as the reaction progresses along the reaction coordinate. Each minimum on the profile represents a stable intermediate, while each maximum corresponds to a transition state.

Solvent Effects and Solvation Models in Computational Chemistry

The solvent environment can have a profound impact on the structure, stability, and reactivity of molecules. Computational chemistry employs various models to account for these solvent effects, which can be broadly categorized as implicit and explicit solvation approaches.

Implicit and Explicit Solvation Approaches

Implicit Solvation Models: Also known as continuum models, these approaches treat the solvent as a continuous medium with a uniform dielectric constant. arxiv.orgfiveable.meresearchgate.net The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and are well-suited for calculating the bulk electrostatic effects of the solvent. nih.gov

Explicit Solvation Models: In contrast, explicit models treat individual solvent molecules as distinct entities. arxiv.orgresearchgate.netresearchgate.net The solute is surrounded by a number of solvent molecules, and the interactions between the solute and each solvent molecule, as well as among the solvent molecules themselves, are explicitly calculated. This approach provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding due to the large number of atoms involved.

For computational studies on this compound, the choice of solvation model depends on the specific research question. Implicit models are often sufficient for predicting general solvent effects on conformational equilibria and reaction energetics. However, if specific interactions with solvent molecules, such as hydrogen bonding with water, are expected to play a critical role, an explicit or a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach would be more appropriate.

| Feature | Implicit Solvation Models | Explicit Solvation Models |

|---|---|---|

| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Low | High |

| Accuracy | Good for bulk electrostatic effects | High for specific solute-solvent interactions |

| Examples | PCM, COSMO, GBSA | TIP3P, SPC/E (for water) |

Influence of Solvent on Reaction Thermodynamics and Kinetics